[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone
Overview
Description
[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone is a complex organic compound that features a triazole ring, a phenyl ketone group, and two chlorine atoms
Mechanism of Action
Target of Action
The primary targets of the compound “5-Chloro-2-(3-chloromethyl-4H-1,2,4-triazol-4-yl)benzophenone” are currently unknown. This compound is used in proteomics research and is an impurity in the synthesis of Estazolam , a benzodiazepine derivative .
Mode of Action
As it is used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.
Result of Action
As an impurity in the synthesis of Estazolam , it may have similar effects to benzodiazepines, which include anxiolytic, anticonvulsant, and muscle relaxant properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chloromethyl group is then introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid. Finally, the phenyl ketone group is attached through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of triazole-containing molecules on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound has potential applications as an antimicrobial or antifungal agent. Its triazole ring is a common motif in many bioactive molecules, and modifications to its structure can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation. It may also find applications in the production of specialty chemicals and polymers.
Comparison with Similar Compounds
Similar Compounds
- [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ether
- [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl amine
- [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl sulfone
Uniqueness
What sets [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone apart from similar compounds is its combination of functional groups. The presence of both the triazole ring and the phenyl ketone group allows for unique interactions with biological targets and chemical reagents. This dual functionality makes it a valuable compound for a wide range of applications in research and industry.
Properties
IUPAC Name |
[5-chloro-2-[3-(chloromethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-9-15-20-19-10-21(15)14-7-6-12(18)8-13(14)16(22)11-4-2-1-3-5-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWXJZXYNPXORC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958952 | |
Record name | {5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37945-06-5 | |
Record name | [5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37945-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (5-CHLORO-2-(3-(CHLOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL)PHENYL) PHENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T5QEZ5XFM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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